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Compound of Interest

Compound Name:
N-(3-Nitrobenzyl)-2-

phenylethanamine

Cat. No.: B079550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-
phenylethanamine, a secondary amine with potential applications in medicinal chemistry and

drug discovery. The primary and most efficient synthetic route to this compound is through the

reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely

applicable, generally high-yielding, and allows for the straightforward formation of the target

secondary amine.

Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(3-Nitrobenzyl)-2-
phenylethanamine is presented in the table below.
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Property Value

Molecular Formula C₁₅H₁₆N₂O₂

Molecular Weight 256.30 g/mol [1]

CAS Number 104720-70-9[1]

Appearance Expected to be a pale yellow oil or solid

IUPAC Name
N-[(3-nitrophenyl)methyl]-2-

phenylethanamine[1]

Synthesis by Reductive Amination
The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine is most effectively achieved via a

one-pot reductive amination reaction. This process involves the initial formation of an imine

intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed

by the in-situ reduction of the imine to the desired secondary amine.

Reaction Scheme:

Experimental Protocol
The following is a detailed experimental protocol based on established methods for reductive

amination.

Materials:

3-Nitrobenzaldehyde

2-Phenylethanamine

Methanol (or another suitable solvent like ethanol or dichloromethane)

Sodium borohydride (NaBH₄)

Glacial acetic acid (optional, as a catalyst for imine formation)

Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate (for chromatography)

Procedure:

Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol.

To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic

acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature

for 1-2 hours. The progress of imine formation can be monitored by Thin Layer

Chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0

eq) portion-wise to the stirred solution. The addition should be controlled to manage any

effervescence. After the addition is complete, remove the ice bath and allow the reaction to

stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the

complete consumption of the imine intermediate.

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under

reduced pressure to remove the methanol. To the resulting aqueous residue, add

dichloromethane to extract the product. Wash the organic layer sequentially with saturated

sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude

product.

Purification: Purify the crude product by silica gel column chromatography using a hexane-

ethyl acetate gradient system to afford pure N-(3-Nitrobenzyl)-2-phenylethanamine.

Quantitative Data
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While a specific literature report detailing the yield for this exact reaction was not identified,

typical yields for reductive amination reactions of this nature are in the range of 70-90%. The

table below summarizes expected and reported spectroscopic data for the final product.

Data Type Expected/Reported Values

Yield 70-90% (Estimated)

¹H NMR
Consistent with the structure of N-(3-

Nitrobenzyl)-2-phenylethanamine

¹³C NMR
Consistent with the structure of N-(3-

Nitrobenzyl)-2-phenylethanamine[1]

Mass Spec (GC-MS)
m/z peaks corresponding to the molecular ion

and characteristic fragments[1]

IR Spectrum
Peaks corresponding to N-H, C-H (aromatic and

aliphatic), and NO₂ functional groups[1]

Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis Work-up Purification

3-Nitrobenzaldehyde +
2-Phenylethanamine

Imine Formation
(Methanol, rt, 1-2h)

Reduction with NaBH₄

(Methanol, 0°C to rt, 2-4h)
Quench with H₂O Extract with CH₂Cl₂ Wash with NaHCO₃

and Brine
Dry over Na₂SO₄ Concentration Silica Gel Column

Chromatography
Pure N-(3-Nitrobenzyl)-

2-phenylethanamine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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